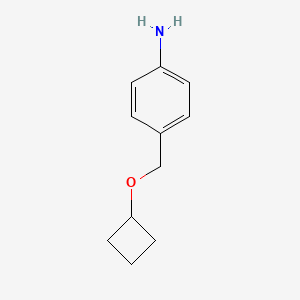

4-(Cyclobutoxymethyl)aniline

Description

4-(Cyclobutoxymethyl)aniline is a substituted aniline derivative characterized by a cyclobutoxymethyl group (-CH₂-O-cyclobutane) attached to the para position of the aniline ring. Its molecular structure combines the aromatic amine functionality of aniline with the steric and electronic effects of the cyclobutyl ether moiety. The cyclobutane ring introduces unique conformational constraints compared to larger cycloalkane substituents, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

4-(cyclobutyloxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXTIGYLILORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)aniline typically involves the reaction of aniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the electrophilic carbon of the cyclobutylmethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(Cyclobutoxymethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutoxymethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated aniline derivatives .

Scientific Research Applications

4-(Cyclobutoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutoxymethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ether-Linked Cycloalkane Substituents

4-(2-Cyclohexylethoxy)aniline ():

- Structural Difference : The substituent is a cyclohexylethoxy group (-O-CH₂-CH₂-cyclohexane), which is bulkier and less strained than the cyclobutoxymethyl group.

- Impact : The larger cyclohexane ring reduces steric hindrance near the aniline nitrogen but increases lipophilicity (logP) compared to 4-(Cyclobutoxymethyl)aniline. This may enhance membrane permeability but reduce aqueous solubility.

- Structural Difference : Features a linear hexyloxy chain (-O-C₆H₁₃).

- Impact: The flexible hexyl chain increases lipophilicity significantly, making it more suitable for hydrophobic environments.

Electronic Effects of Substituents

N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline ():

- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the para position instead of the cyclobutoxymethyl group.

- Impact : The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aniline ring and decreasing nucleophilicity of the amine. In contrast, the cyclobutoxymethyl group is electron-donating via the ether oxygen, enhancing amine reactivity .

4-(Methanesulfonylmethyl)aniline ():

- Structural Difference : Contains a methanesulfonylmethyl group (-CH₂-SO₂-CH₃), a strong electron-withdrawing substituent.

- Impact : The sulfonyl group drastically reduces the basicity of the aniline amine (pKa ~5–6) compared to 4-(Cyclobutoxymethyl)aniline (estimated pKa ~8–9). This affects protonation states under physiological conditions, influencing bioavailability .

- Structural Difference : A chlorine atom is attached to a biphenyl system.

- Impact : The chlorine atom’s electron-withdrawing effect and meta-substitution pattern alter resonance effects on the aniline ring, reducing conjugation compared to the para-substituted cyclobutoxymethyl analog .

Steric and Conformational Features

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline ():

- Structural Difference : A bulky tris(pyrazolyl)methyl group replaces the cyclobutoxymethyl substituent.

- Impact : The pyrazole-based substituent creates significant steric hindrance, as evidenced by bond angles (e.g., A–C = 22.66° in polymorph I vs. 57.19° in polymorph II). This contrasts with the smaller cyclobutoxymethyl group, which imposes moderate steric constraints .

N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline ():

- Structural Difference : Branched sec-butoxy and ethoxyethoxy groups introduce complex steric and electronic effects.

- Impact: The branching increases molecular weight (343.46 g/mol vs. ~191 g/mol for 4-(Cyclobutoxymethyl)aniline) and H-bond acceptor count (4 vs.

Research Implications

- Pharmaceutical Applications : The cyclobutoxymethyl group balances lipophilicity and rigidity, making it advantageous for CNS-targeting drugs requiring blood-brain barrier penetration .

- Material Science : Conformational rigidity may enhance thermal stability in polymer matrices compared to linear alkyl-substituted anilines .

Biological Activity

4-(Cyclobutoxymethyl)aniline, with the chemical formula C12H15N and CAS number 1251099-59-8, is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutyl group attached to an aniline moiety, suggests potential applications in various therapeutic areas. This article explores the biological activity of 4-(Cyclobutoxymethyl)aniline, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Cyclobutoxymethyl)aniline can be represented as follows:

- Molecular Weight: 175.26 g/mol

- IUPAC Name: 4-(Cyclobutoxymethyl)aniline

The biological activity of 4-(Cyclobutoxymethyl)aniline is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to therapeutic effects against certain diseases.

- Receptor Modulation: It has been suggested that 4-(Cyclobutoxymethyl)aniline can modulate receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 4-(Cyclobutoxymethyl)aniline exhibits significant anticancer activity:

- Case Study 1: In vitro studies demonstrated that the compound inhibits the growth of human cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.

- Case Study 2: A recent animal study showed that administration of 4-(Cyclobutoxymethyl)aniline resulted in reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Study Findings: In vitro assays revealed that 4-(Cyclobutoxymethyl)aniline exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Data Summary Table

| Biological Activity | Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Tumor Growth Inhibition | Reduces tumor size in xenograft models | |

| Antimicrobial | Effective against Staphylococcus aureus |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of 4-(Cyclobutoxymethyl)aniline:

- Synthesis Optimization: Researchers have developed novel synthetic routes that improve yield and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR): Investigations into SAR have identified key functional groups that enhance biological activity, guiding future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.